Cas no 14941-51-6 (Benzene-1,3-d2)

Benzene-1,3-d2 is a deuterated analog of benzene, where two hydrogen atoms at the 1 and 3 positions are replaced by deuterium (D). This isotopic labeling enhances its utility in NMR spectroscopy, vibrational studies, and reaction mechanism investigations due to the distinct properties of deuterium compared to hydrogen. The compound is particularly valuable in kinetic isotope effect (KIE) studies and as a tracer in chemical and biochemical research. Its high isotopic purity and stability make it a reliable choice for precise analytical applications. Benzene-1,3-d2 is commonly used in pharmaceutical, materials science, and mechanistic chemistry research.
Benzene-1,3-d2 structure
Benzene-1,3-d2 structure
Product Name:Benzene-1,3-d2
CAS No:14941-51-6
MF:C6H6
MW:80.124165058136
CID:120722
PubChem ID:102602330
Update Time:2025-06-25

Benzene-1,3-d2 Chemical and Physical Properties

Names and Identifiers

    • < 1,3-Bis-dimethylamino-propyl-(2)> -pyrazin
    • < 1,3-D2> benzene
    • 1,3-dideuterio-benzene
    • 1,3-Dideuteriobenzol
    • 1,3-Dideuterio-benzol
    • 1,3-Propanediamine, N,N,N',N'-tetramethyl-2-pyrazinyl-
    • 2,6-Dideuteriobenzol
    • ACMC-20mfmw
    • CTK0D2541
    • m-benzene-d2
    • tetra-N-methyl-2-pyrazin-2-yl-propane-1,3-diamine
    • BENZENE-1,3-D2
    • 14941-51-6
    • D99674
    • Benzene-d2-1
    • m-Dideuteriobenzol
    • (?H?)benzene
    • 1,3-Dideuteriobenzene
    • Benzene-1,3-d2
    • Inchi: 1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D
    • InChI Key: UHOVQNZJYSORNB-DRSKVUCWSA-N
    • SMILES: C1C([2H])=CC=CC=1[2H]

Computed Properties

  • Exact Mass: 80.06
  • Monoisotopic Mass: 80.06
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 15.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 0A^2

Benzene-1,3-d2 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B185291-10mg
Benzene-1,3-d2
14941-51-6
10mg
$ 64.00 2023-04-19
TRC
B185291-50mg
Benzene-1,3-d2
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$ 144.00 2023-04-19
TRC
B185291-100mg
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$ 224.00 2023-04-19
A2B Chem LLC
AE80772-500mg
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500mg
$592.00 2024-04-20
A2B Chem LLC
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$892.00 2024-04-20

Additional information on Benzene-1,3-d2

Benzene-1,3-d2: A Comprehensive Overview

Benzene-1,3-d2, also known by its CAS number 14941-51-6, is a deuterated derivative of benzene. This compound has gained significant attention in various scientific and industrial applications due to its unique properties and the growing demand for deuterated compounds in research and development. In this article, we will explore the characteristics, applications, and recent advancements related to Benzene-1,3-d2.

The structure of Benzene-1,3-d2 consists of a benzene ring with two deuterium atoms substituted at the 1 and 3 positions. Deuterium substitution is a process where hydrogen atoms are replaced with deuterium (a heavier isotope of hydrogen) to alter the physical and chemical properties of the compound. This substitution can lead to changes in the compound's stability, reactivity, and spectroscopic properties. The CAS number 14941-51-6 uniquely identifies this compound in chemical databases and regulatory systems worldwide.

One of the key areas where Benzene-1,3-d2 has found significant application is in nuclear magnetic resonance (NMR) spectroscopy. Deuterated compounds are often used as solvents or reference materials in NMR studies because deuterium has a different nuclear spin compared to hydrogen. This allows researchers to distinguish between hydrogen and deuterium signals, enhancing the clarity and accuracy of NMR spectra. The use of Benzene-1,3-d2 as a solvent or additive in NMR experiments has been widely reported in recent studies.

In addition to its role in spectroscopy, Benzene-1,3-d2 has also been explored for its potential in drug development and pharmacology. Deuterated compounds are known to have altered pharmacokinetic profiles compared to their non-deuterated counterparts. This makes them valuable tools for studying drug metabolism and bioavailability. Recent research has focused on the synthesis and characterization of deuterated aromatic compounds like Benzene-1,3-d2, aiming to leverage their unique properties for therapeutic applications.

The production of Benzene-1,3-d2 involves advanced chemical synthesis techniques that ensure high purity and isotopic enrichment. The process typically includes catalytic hydrogenation or exchange reactions under controlled conditions to replace specific hydrogens with deuterium. The CAS number 14941-51-6 ensures that this compound is accurately identified and tracked throughout its production and distribution.

Another emerging application of Benzene-1,3-d2 is in materials science. Deuterated aromatic compounds are being investigated for their potential use in high-performance materials such as polymers and composites. Their enhanced stability due to deuterium substitution can lead to improved mechanical properties and thermal resistance. Recent studies have highlighted the importance of understanding the structure-property relationships in deuterated aromatic systems like Benzene-1,3-d2.

In conclusion, Benzene-1,3-d2 strong>, identified by its CAS number < strong > ́CAS No ́< strong > , is a versatile compound with a wide range of applications across multiple disciplines. Its unique properties derived from deuterium substitution make it an invaluable tool in scientific research and industrial processes. As advancements continue to be made in synthetic methods and application development, the significance of this compound is expected to grow further.

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